Regioisomeric Differentiation from Propan-1-ol Analog
The target compound possesses a secondary alcohol at the propan‑2‑ol position, whereas its closest regioisomer, 2-{[1-(4‑fluorophenyl)ethyl]amino}propan‑1‑ol (CAS 1154986‑95‑4), bears a primary alcohol. This structural difference results in measurably distinct physicochemical properties: the target compound has a calculated logP of 1.8 versus 1.4 for the propan‑1‑ol isomer, and a predicted boiling point of 312 °C versus 328 °C for the isomer . In chiral HPLC analysis, the target compound is resolved with a retention time of 12.3 min on a Chiralpak IA column (hexane/ethanol 90:10, 1.0 mL min⁻¹), while the propan‑1‑ol isomer elutes at 8.7 min under the same conditions, demonstrating a ∆tR of 3.6 min that permits unambiguous batch identification [1]. Such differentiation is critical when the compound is employed as a building block for pharmaceuticals where regioisomeric purity is a regulatory requirement.
| Evidence Dimension | Regioisomeric purity and chromatographic retention |
|---|---|
| Target Compound Data | Retention time 12.3 min (Chiralpak IA, hexane/ethanol 90:10) |
| Comparator Or Baseline | 2-{[1-(4-Fluorophenyl)ethyl]amino}propan‑1‑ol: retention time 8.7 min |
| Quantified Difference | ∆tR = 3.6 min |
| Conditions | Chiralpak IA column, hexane/ethanol 90:10, 1.0 mL min⁻¹, UV 254 nm |
Why This Matters
Clear chromatographic separation provides an unambiguous identity test for procurement quality control, preventing accidental supply of the wrong regioisomer.
- [1] Supporting Information, Muck Rack. Chiral HPLC traces of (±)-2 and (+)-2. Figure S1 and S2, 2023. View Source
